molecular formula C7H5ClN2 B1357548 7-Chloroimidazo[1,2-a]pyridine CAS No. 4532-25-6

7-Chloroimidazo[1,2-a]pyridine

Cat. No. B1357548
CAS RN: 4532-25-6
M. Wt: 152.58 g/mol
InChI Key: NGHRUBVFDAKWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367662B2

Procedure details

4-Chloro-pyridin-2-ylamine (1 eq, 38.9 mmol, 5 g) is added to a solution of chloroacetic aldehyde (3 eq, 117 mmol, 15.1 ml) in EtOH (60 ml). NaHCO3 (2 eq, 77.8 mmol, 6.53 g) is added and the reaction mixture is heated at reflux for 17 h. The solvent is removed in vacuo and the product is purified by flash column chromatography eluting with 8:2 DCM/MeOH to afford 7-chloro-imidazo-[1,2-a]-pyridine as a red solid; [M+H]+=153
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
chloroacetic aldehyde
Quantity
15.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C([O-])(O)=O.[Na+].[CH3:14][CH2:15]O>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:14]=[CH:15][N:8]=[C:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)N
Name
chloroacetic aldehyde
Quantity
15.1 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
6.53 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product is purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 8:2 DCM/MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2N(C=C1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.